

Gas chromatography-mass spectrometry (GC-MS) analysis of (-)-beta-Copaene

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Application Notes and Protocols for the GC-MS Analysis of (-)-β-Copaene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)- β -Copaene is a tricyclic sesquiterpene hydrocarbon found in a variety of essential oils from plants. It is a known attractant for certain insect species and is investigated for its potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of (-)- β -Copaene in complex matrices such as essential oil extracts. This document provides detailed application notes and protocols for the GC-MS analysis of (-)- β -Copaene.

Chemical Information



Property	Value
Chemical Name	(-)-β-Copaene
Synonyms	(1S,6S,7S,8S)-1-methyl-3-methylene-8-(1-methylethyl)-tricyclo[4.4.0.0², ⁷]decane
Molecular Formula	C ₁₅ H ₂₄ [1]
Molecular Weight	204.35 g/mol [1]
CAS Number	18252-44-3[2][3]

Experimental Protocols Sample Preparation

For the analysis of (-)- β -Copaene in essential oils, a simple dilution is typically sufficient.

Protocol:

- Accurately weigh approximately 100 μL of the essential oil sample.
- Dissolve the sample in 20 mL of a suitable solvent such as hexane or ethyl acetate.
- If an internal standard is used for quantification, add a known concentration of the internal standard (e.g., 1,2,4,5-tetramethylbenzene at 3.0 mM) to the solvent before dissolving the sample.[4][5][6]
- Vortex the solution to ensure homogeneity.
- Transfer an aliquot of the solution to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of (-)- β -Copaene. These may need to be optimized depending on the specific instrument and sample matrix.



Parameter	Recommended Setting
Gas Chromatograph	Agilent 6890N or similar
Mass Spectrometer	Agilent 5973N or similar
GC Column	HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 μm film thickness[7]
Injector Temperature	250 °C - 270 °C[7][8]
Injection Volume	1 μL
Injection Mode	Split (split ratio of 1:10 to 1:50 is common)[7]
Carrier Gas	Helium at a constant flow rate of 1 mL/min[8]
Oven Temperature Program	Initial temperature of 60 °C, hold for 1-2 minutes, then ramp at 3-10 °C/min to 180-240 °C, with a final hold period. A typical program could be: 60°C for 2 min, then 5°C/min to 240°C, hold for 5 min.
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-400

Data Presentation Retention Data

The Kovats retention index (RI) is a useful parameter for the identification of compounds in GC. The RI for β -copaene on a non-polar (DB-5 or HP-5ms) column is typically in the range of 1420-1440.[9]

Compound	Kovats Retention Index (Non-polar column)
(-)-β-Copaene	~1430



Mass Spectrometry Data

The mass spectrum of β -Copaene is characterized by a molecular ion peak at m/z 204 and a series of fragment ions.

Key Fragmentation Ions:

m/z	Relative Intensity (%)	Putative Fragment
204	25	[M]+
161	100	[M - C ₃ H ₇] ⁺
133	40	[M - C5H9] ⁺
119	55	[C ₉ H ₁₁] ⁺
105	80	[C ₈ H ₉] ⁺
91	60	[C ₇ H ₇]+ (Tropylium ion)
79	35	[C ₆ H ₇] ⁺
69	45	[C5H9] ⁺
41	70	[C ₃ H ₅] ⁺

Note: Relative intensities are approximate and can vary slightly between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of (-)- β -Copaene. The following table provides an example of validation parameters for the quantification of related sesquiterpenes, which can serve as a guideline for a method validation for β -Copaene.[4][6]



Parameter	Typical Range for Sesquiterpenes
Linearity Range	0.10 - 18.74 mM
Correlation Coefficient (r²)	> 0.99
Limit of Detection (LOD)	0.003 - 0.01 mM
Limit of Quantitation (LOQ)	0.01 - 0.03 mM
Recovery	75 - 90%
Relative Standard Deviation (RSD)	< 10%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of (-)- β -Copaene in an essential oil sample.



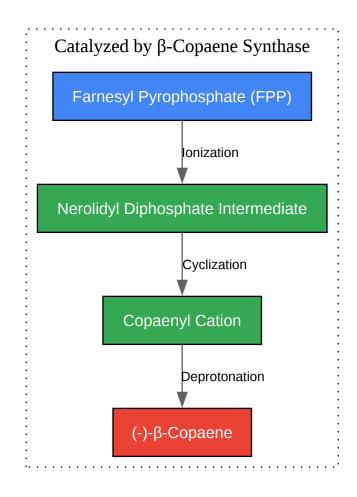
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Caption: General workflow for GC-MS analysis of (-)-β-Copaene.

Biosynthesis Pathway of (-)-β-Copaene

(-)- β -Copaene is synthesized from farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate and non-mevalonate pathways. The cyclization of FPP is catalyzed by a specific sesquiterpene synthase.





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Caption: Biosynthesis of (-)-β-Copaene from FPP.

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References

- 1. beta-Copaene | C15H24 | CID 57339298 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Copaene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]







- 5. Validation of a gas chromatographic method to quantify sesquiterpenes in copaiba oils. |
 Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cropj.com [cropj.com]
- 9. β-Copaene [webbook.nist.gov]
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